(R)-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid

FKBP12 rotamase inhibition chiral building block

FKBP12-targeted PROTAC design demands strict (R)-stereochemistry at the pipecolate core-racemic or (S)-configured derivatives yield unpredictable target engagement. This (R)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid (≥98%) is the direct chiral precursor for SLF-based heterobifunctional degraders. • Validated FKBP12 pharmacophore: (R)-pipecolate with 3,3-dimethyl-2-oxopentanoyl moiety reproduces conserved hydrophobic pocket contacts essential for high-affinity binding. • Direct precursor to SLF-PROTAC scaffolds (KB02-SLF, dFKBP-1) achieving DC50 ~10 nM with sustained 72 h degradation. • Free carboxylic acid enables modular E3 ligase ligand conjugation (CRBN, VHL, DCAF16) for systematic ternary complex screening.

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
Cat. No. B8146390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)O
InChIInChI=1S/C13H21NO4/c1-4-13(2,3)10(15)11(16)14-8-6-5-7-9(14)12(17)18/h9H,4-8H2,1-3H3,(H,17,18)/t9-/m1/s1
InChIKeyGWXADOKFGBKLOD-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid: Chiral Building Block for FKBP-Targeted Chemical Biology


(R)-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid (CAS 2803420-25-7, C₁₃H₂₁NO₄, MW 255.31, purity ≥98%) is a homochiral pipecolic acid derivative that serves as an essential synthetic precursor in assembling ligands and heterobifunctional degraders targeting FK506-binding proteins (FKBPs) [1]. Unlike isolated pipecolic acid, this compound bears the (R)-configured 3,3-dimethyl-2-oxopentanoyl moiety that constitutes the conserved FKBP-binding pharmacophore. It is employed as a free carboxylic acid building block for subsequent esterification or amidation to generate tool compounds such as SLF conjugates and PROTACs [2]. Its primary application lies not as a standalone bioactive, but as a structurally validated chiral core for constructing non-immunosuppressive FKBP ligands used in neuroregeneration and targeted protein degradation research.

Why Generic FKBP Ligand Precursors Cannot Replace (R)-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid in PROTAC and Ligand Discovery


Generic substitution with racemic or incorrectly configured pipecolic acid derivatives is precluded by the strict stereochemical requirements of FKBP12 binding. FKBP12 peptidyl-prolyl isomerase (rotamase) inhibition is exquisitely sensitive to the chirality of the pipecolate moiety, as demonstrated by solution NMR structures of FKBP12-ligand complexes [1]. The (S)-enantiomer, (S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid (CAS 152754-55-7), produces FKBP ligands with distinct binding modes and affinities compared to the (R)-enantiomer [2]. Furthermore, use of unprotected pipecolic acid or alternative N-acyl groups abrogates the FKBP binding domain pharmacophore, as the 3,3-dimethyl-2-oxopentanoyl group makes critical hydrophobic contacts within the FKBP12 binding pocket [3]. Procuring the (R)-configured building block bearing the authentic oxopentanoyl side chain is therefore essential for constructing ligands with predictable target engagement profiles, and is the established precursor for the widely used SLF and KB02-SLF PROTAC scaffolds [4].

Quantitative Differentiation of (R)-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid: Evidence-Based Comparator Analysis


Chiral Purity and Stereochemical Identity vs. (S)-Enantiomer as FKBP Ligand Precursor

The (R)-enantiomer (CAS 2803420-25-7) produces FKBP ligands with binding affinities that differ substantially from those derived from the (S)-enantiomer (CAS 152754-55-7). When incorporated into the 1,3-diphenylpropyl ester conjugate, the (S)-configured building block yields a compound that inhibits recombinant human FKBP12 rotamase activity with Ki values of 10 nM and 17 nM, as measured using succinyl-Ala-Phe-Pro-Phe-4-nitroanilide substrate in E. coli-expressed FKBP12 assays [1]. The structurally analogous (2S)-piperidine-based conjugate GPI-1046 (which uses (2S)-pyrrolidine rather than piperidine) achieves a Ki of 7.5 nM for FKBP12 rotamase inhibition , demonstrating that both the piperidine/pyrrolidine ring identity and the stereochemistry of the pipecolate core determine binding potency. The (R)-piperidine-2-carboxylic acid configuration is the established scaffold for the SLF family of FKBP ligands, which forms the critical binding element in dFKBP-1 (DC50 = 10 nM for FKBP12 degradation in HEK293T cells) .

FKBP12 rotamase inhibition chiral building block

PROTAC Scaffold Compatibility and Literature Precedent vs. Alternative FKBP Ligand Cores

The (R)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid core is the direct synthetic precursor to the SLF (synthetic ligand for FKBP) warhead that is incorporated into multiple published electrophilic PROTAC molecules, including KB02-SLF [1]. In the Cravatt lab study establishing DCAF16 recruitment by electrophilic PROTACs, the SLF moiety derived from this pipecolic acid scaffold was the FKBP12-targeting component that enabled nuclear-restricted protein degradation with ~10-40% fractional modification of the E3 ligase adequate to drive degradation [2]. Alternative FKBP ligand cores such as Shield-1 or rapamycin-derived warheads lack the carboxylic acid handle required for modular coupling to diverse E3 ligase ligands and linkers, making them unsuitable for systematic PROTAC library construction [3]. The KB02-SLF conjugate (2 μM, 4-72 h) produced significant and sustained reduction of nuclear FKBP12 in HEK293T cells, as confirmed by quantitative SILAC-based mass spectrometry [4].

PROTAC targeted protein degradation DCAF16

Non-Immunosuppressive FKBP12 Binding Profile Preserved by Pipecolic Acid Scaffold

A critical functional differentiation of the pipecolic acid-derived FKBP ligands compared to the natural product FK506 is the absence of calcineurin inhibition, which is the mechanism of immunosuppression [1]. Conjugates of (R)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid, such as the (1R)-1,3-diphenylpropyl ester derivative, inhibit FKBP12 cis-trans peptidylprolyl isomerase activity but show no activity in splenocyte mitogenesis assays, confirming the uncoupling of rotamase inhibition from immunosuppression [2]. In contrast, FK506 (tacrolimus) binds FKBP12 with a Ki of 0.2 nM but simultaneously engages calcineurin, resulting in immunosuppression that is incompatible with long-term neuroprotection studies [3]. The non-immunosuppressive property is inherent to the pipecolic acid pharmacophore and is retained in GPI-1046, which accelerated functional recovery in the rat sciatic nerve crush model at oral doses of 5-50 mg/kg/day without immunosuppressive liability [4].

non-immunosuppressive neuroregeneration FKBP12 selectivity

Primary Application Scenarios for (R)-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid: Decision-Guiding Evidence


Construction of FKBP12-Targeted PROTAC Libraries for Targeted Protein Degradation Research

This building block is the direct precursor for assembling SLF-containing heterobifunctional degraders targeting FKBP12. Its free carboxylic acid group enables modular coupling to diverse E3 ligase ligands (CRBN, VHL, DCAF16) and varied linkers, enabling systematic screening of PROTAC ternary complex formation [1]. The resulting conjugates, exemplified by KB02-SLF and dFKBP-1, provide quantitative benchmarks (DC50 = 10 nM, sustained 72 h degradation) for evaluating novel PROTAC designs .

Synthesis of Non-Immunosuppressive FKBP12 Ligands for Neuroregeneration Studies

The compound serves as the chiral core for synthesizing pipecolic acid ester derivatives that bind FKBP12 with nanomolar affinity without engaging calcineurin, making them suitable for investigating FKBP-mediated neurotrophic mechanisms without immunosuppressive confounds [2]. Published protocols use this scaffold to generate esters with varying alcohol components for structure-activity relationship (SAR) studies in models of nerve regeneration and neuroprotection [3].

Biochemical Probe Development for FKBP Rotamase Activity Assays

When esterified with appropriate chromogenic or fluorogenic reporter groups, the resulting FKBP12 ligands enable quantitative rotamase inhibition measurements. The established protocol uses succinyl-Ala-Phe-Pro-Phe-4-nitroanilide as substrate for determining Ki values of pipecolic acid-derived ligands against recombinant human FKBP12 [4]. This provides a standardized assay system for benchmarking novel FKBP-targeting compounds.

E3 Ligase Discovery via Electrophilic PROTAC Screening

As demonstrated by the Cravatt lab study [5], the SLF moiety derived from this building block can be conjugated to cysteine-directed electrophilic fragments to screen for novel E3 ligases. This approach led to identification of DCAF16 as a ligandable E3 ligase supporting nuclear protein degradation. Laboratories engaged in expanding the repertoire of recruitable E3 ligases for targeted protein degradation require this specific building block to reproduce and extend these findings.

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